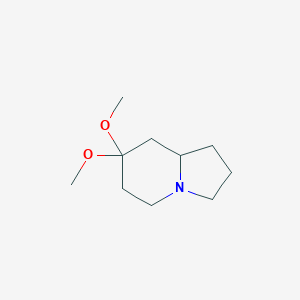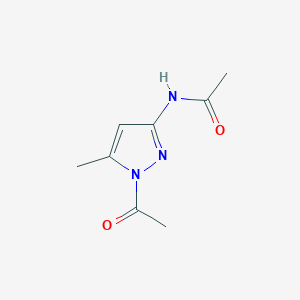![molecular formula C21H24N2O3 B12916357 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one CAS No. 113499-69-7](/img/structure/B12916357.png)
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a benzofuran ring system substituted with a phenylpiperazine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.
Introduction of the Propoxy Linker: The propoxy linker is introduced through nucleophilic substitution reactions, often using alkyl halides or tosylates.
Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the phenylpiperazine moiety to the propoxy linker, typically through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran ring or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacological Research: It is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
作用機序
The mechanism of action of 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors.
類似化合物との比較
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the benzofuran core and the phenylpiperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.
特性
CAS番号 |
113499-69-7 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
5-[3-(4-phenylpiperazin-1-yl)propoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H24N2O3/c24-20-16-26-21-8-7-18(15-19(20)21)25-14-4-9-22-10-12-23(13-11-22)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2 |
InChIキー |
ZDVDUIDJZDJRMN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

